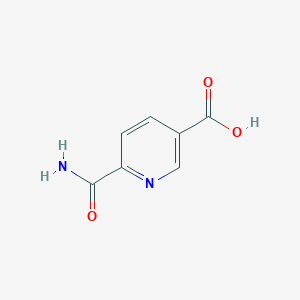

6-Carbamoylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-carbamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCICVDKSOXXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Carbamoylpyridine 3 Carboxylic Acid

Advanced Synthetic Routes to 6-Carbamoylpyridine-3-carboxylic Acid and its Direct Precursors

The synthesis of disubstituted pyridines, such as this compound, also known as 6-carbamoylnicotinic acid, requires precise control over regioselectivity. Methodologies can be broadly categorized into two approaches: building the pyridine (B92270) ring with the required functionalities pre-installed or performing selective modifications on a pre-existing pyridine scaffold.

Strategies for Pyridine Ring Construction with Integrated Carboxylic Acid and Carboxamide Functionalities

De novo synthesis of the pyridine ring offers a direct route to incorporating the desired carboxylic acid and carboxamide groups. Multi-component reactions are particularly powerful in this regard. The Hantzsch dihydropyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org While this typically yields pyridine-3,5-dicarboxylates, modifications using precursors containing amide functionalities can, in principle, be adapted to form the target structure. chemtube3d.comnih.gov

Another strategy involves the cyclocondensation of acyclic precursors. For instance, methods for preparing substituted 6-trifluoromethylpyridine-3-carboxylic acid derivatives start from acyclic 4,4,4-trifluoro-3-aminobutanoates, which undergo cyclization to form a dihydropyridinone intermediate that is subsequently aromatized. google.com A similar conceptual approach, starting with precursors bearing the appropriate cyano or carbamoyl (B1232498) groups, could be envisioned for the synthesis of this compound.

Selective Functional Group Introduction and Modification on the Pyridine Scaffold

A more common and often more practical approach is the selective functionalization of a readily available pyridine precursor. This strategy relies on the inherent reactivity of the pyridine ring, where the nitrogen atom influences the positions susceptible to electrophilic and nucleophilic attack.

A primary route involves the selective oxidation of an alkyl group at the 6-position of a nicotinic acid derivative. A plausible and industrially relevant precursor is 6-methylnicotinic acid. The oxidation of the methyl group to a carboxylic acid, followed by amidation, or the oxidation of a precursor like 6-methylnicotinamide, would yield the target compound. The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established industrial process, often employing oxidizing agents like nitric acid or potassium permanganate under controlled conditions. google.comnih.gov For example, 2-methyl-5-ethylpyridine can be selectively oxidized with nitric acid to produce 6-methylnicotinic acid. google.com

Another key strategy is the ammoxidation of a methyl group to a nitrile (cyanopyridine), which can then be hydrolyzed to the desired carboxamide. The gas-phase ammoxidation of 3-methylpyridine to 3-cyanopyridine is a major industrial route for producing nicotinic acid and nicotinamide (B372718). nih.gov Applying this logic, the ammoxidation of 6-methylnicotinic acid could potentially yield 6-cyano-nicotinic acid, a direct precursor that can be selectively hydrolyzed to this compound.

The following table summarizes potential precursor-based synthetic approaches:

| Precursor Compound | Key Transformation | Reagents/Conditions | Resulting Functional Group |

| 6-Methylnicotinic acid | Selective Oxidation | Nitric Acid (HNO₃), Potassium Permanganate (KMnO₄) | Carboxylic Acid at C6 (requires subsequent amidation) |

| 6-Methylnicotinamide | Selective Oxidation | Nitric Acid (HNO₃), Potassium Permanganate (KMnO₄) | Carboxylic Acid at C3 |

| 6-Methylnicotinic acid | Ammoxidation | Ammonia (NH₃), Air (O₂), Metal Oxide Catalyst | Cyano group at C6 (requires subsequent hydrolysis) |

| Pyridine-2,5-dicarboxylic acid | Selective Amidation | Amidation reagents (e.g., SOCl₂/NH₃) | Carboxamide at C6 |

Methodological Considerations for Large-Scale Preparations

Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. tdcommons.org Industrial processes for producing pyridine carboxylic acids, such as nicotinic acid, often favor continuous gas-phase reactions over batch liquid-phase processes due to higher throughput and better control. nih.govgoogle.com

For syntheses based on the oxidation of alkylpyridines, such as 6-methylnicotinic acid, the choice of oxidant is critical. While strong oxidants like potassium permanganate are effective, they generate significant inorganic waste (e.g., manganese dioxide). nih.gov Catalytic air oxidation or ammoxidation processes are generally preferred on a large scale due to lower cost and better atom economy. nih.gov For example, the production of nicotinic acid from 5-ethyl-2-methylpyridine often uses nitric acid, but this generates nitrous oxide, a potent greenhouse gas, necessitating abatement technologies. nih.gov

Process safety is paramount. The oxidation of alkylpyridines can be highly exothermic, requiring robust temperature control to prevent runaway reactions. google.com When using flammable starting materials or reagents, appropriate handling procedures and equipment are essential. google.com Purification of the final product is another key consideration. Crystallization is a common method for isolating pyridine carboxylic acids, and the choice of solvent can significantly impact yield and purity. orgsyn.org

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile functional handle for further chemical transformations. Key reactions include esterification and conversion to more reactive acyl derivatives like acyl halides and anhydrides via nucleophilic acyl substitution.

Mechanistic Studies of Esterification Reactions (e.g., Fischer Esterification)

Esterification of this compound can be achieved through various methods, with the Fischer esterification being a fundamental, acid-catalyzed reaction. masterorganicchemistry.commasterorganicchemistry.com This equilibrium process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification proceeds through several reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack by Alcohol : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove water as it is formed. libretexts.org

Formation of Acyl Halides and Anhydrides via Nucleophilic Acyl Substitution

To enhance the reactivity of the carboxylic acid for subsequent reactions, such as amidation with less reactive amines, it is often converted into a more electrophilic derivative like an acyl halide or an anhydride.

Acyl Halide Formation : Acyl chlorides are the most common acyl halides and are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a superior leaving group. libretexts.orgyoutube.com A similar reaction has been reported for the closely related 6-(methoxycarbonyl)pyridine-2-carboxylic acid. ukm.edu.my

The mechanism with thionyl chloride involves:

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. youtube.com

This forms an acyl chlorosulfite intermediate. libretexts.org

The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.org

The tetrahedral intermediate collapses, eliminating sulfur dioxide and a chloride ion, and forming the acyl chloride. youtube.com

The use of a base like pyridine is sometimes employed to neutralize the HCl generated as a byproduct. researchgate.net

Anhydride Formation : Acid anhydrides can be formed by reacting an acyl chloride with the carboxylate salt of the parent carboxylic acid. This nucleophilic acyl substitution reaction yields the anhydride and a salt byproduct. Symmetrical or mixed anhydrides can be synthesized through this general approach.

The relative reactivity of these derivatives follows the general order: Acyl Chloride > Anhydride > Carboxylic Acid / Ester. This hierarchy dictates the feasible transformations between these functional groups.

Amide Bond Formation with Diverse Amine Substrates

The carboxylic acid functionality of this compound is a key site for synthetic modification, readily undergoing amide bond formation with a wide range of primary and secondary amines. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A variety of modern coupling reagents, extensively used in peptide synthesis, can be employed for this purpose. These reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of reagent and reaction conditions can be tailored to the specific amine substrate and desired product characteristics, such as yield and purity.

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. peptide.comsigmaaldrich.combachem.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). These reagents generate active esters that efficiently react with amines. peptide.comsigmaaldrich.com

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These are highly efficient coupling reagents that promote rapid amide bond formation with minimal side reactions. peptide.comsigmaaldrich.combachem.com

The general procedure for amide bond formation involves dissolving the this compound, the amine, and the coupling reagent in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any generated acids. The reaction is typically carried out at room temperature.

| Reagent Class | Examples | Activating Species | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Active Ester | - |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Active Ester | - |

Reactivity Profiling of the Carbamoyl Group

The carbamoyl group (-CONH2) of this compound exhibits characteristic amide reactivity, including hydrolysis under certain conditions and the potential for transformations at the amide nitrogen and carbonyl carbon.

The hydrolysis of amides can be catalyzed by both acid and base. Studies on nicotinamide have shown that its hydrolysis is pH-dependent. For instance, the hydrolysis of nicotinamide riboside follows pseudo-first-order kinetics in buffered aqueous solutions. nih.gov The rate of hydrolysis is influenced by the pH of the medium, with both H+ and OH- catalysis observed.

The mechanism of amide hydrolysis generally involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the protonated or unprotonated amide, respectively. This is followed by the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and ammonia. The rate-determining step can vary depending on the reaction conditions.

Kinetic studies on the hydrolysis of 3-cyanopyridine to nicotinic acid, proceeding through a nicotinamide intermediate, have shown that the hydrolysis of nicotinamide has an activation energy of 85.8 kJ/mol in high-temperature liquid water. researchgate.net This suggests that the hydrolysis of the carbamoyl group in this compound would also be accelerated at elevated temperatures.

The carbamoyl group can participate in several chemical transformations. One such reaction is carbamoylation , where the -CONH2 group is transferred to another molecule, typically an amine, alcohol, or thiol. This can be achieved by activating the carbamoyl group, for example, by converting it to a more reactive species.

Another important transformation is the Lossen rearrangement , which converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.org While this compound itself does not undergo a direct Lossen rearrangement, it could be a precursor to a derivative that does. The process would involve the conversion of the carboxylic acid to a hydroxamic acid, followed by activation and rearrangement. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles, such as amines to form ureas or alcohols to form carbamates. The general mechanism involves the formation of an O-acyl hydroxamate, which upon deprotonation, rearranges to the isocyanate with the loss of a leaving group. wikipedia.org

Reactivity Characteristics of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a site of basicity and can undergo reactions typical of heteroaromatic amines, such as protonation, quaternization, and N-oxidation.

The pyridine nitrogen possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. Both the carboxylic acid and the carbamoyl groups are electron-withdrawing, which decreases the electron density on the pyridine ring and, consequently, reduces the basicity of the nitrogen atom compared to pyridine itself.

The acid dissociation constant (pKa) of the conjugate acid (the pyridinium ion) is a measure of the basicity of the pyridine nitrogen. While the exact pKa for the pyridinium ion of this compound has not been reported, it can be estimated by considering the pKa values of related compounds. For example, the pKa of the pyridinium ion of pyridine-3,5-dicarboxylic acid is reported to be 1.4. hmdb.ca Given the similar electron-withdrawing nature of the carbamoyl and carboxyl groups, the pKa of the pyridinium ion of this compound is expected to be in a similar range, indicating it is a weak base.

| Compound | pKa (Strongest Basic) |

|---|---|

| Pyridine-3,5-dicarboxylic acid | 1.4 hmdb.ca |

| Nicotinic acid | 2.0, 4.85 wikipedia.org |

The pyridine nitrogen can act as a nucleophile and react with electrophiles. Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium salt. google.com This reaction typically proceeds by an SN2 mechanism. The reactivity of the pyridine nitrogen towards alkylation is influenced by steric and electronic factors. The presence of two substituents on the ring may provide some steric hindrance.

N-oxidation is another characteristic reaction of the pyridine nitrogen, where it is oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemimpex.comwikipedia.org The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.

Redox Chemistry of the Compound

The pyridine ring in this compound is substituted with two electron-withdrawing groups: a carboxylic acid at the 3-position and a carbamoyl (amide) group at the 6-position. These substituents significantly influence the electron density of the heterocyclic ring and the reactivity of the functional groups themselves.

Selective Reduction of the Carboxylic Acid Group

The selective reduction of the carboxylic acid group in the presence of the carbamoyl group is a key transformation, leading to the corresponding hydroxymethyl derivative, (6-carbamoylpyridin-3-yl)methanol. The primary challenge in this conversion is the potential for the reducing agent to also reduce the less reactive amide functionality. Therefore, chemoselective reagents are required.

Borane (B79455) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are well-established reagents for the selective reduction of carboxylic acids over amides. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The lower reactivity of amides towards borane allows for a high degree of selectivity.

Another effective method for this selective transformation is the use of ammonia-borane (H₃N·BH₃) in the presence of a catalytic amount of titanium tetrachloride (TiCl₄). This system has been shown to be highly effective for the reduction of carboxylic acids while tolerating a range of other functional groups, including amides. The reaction proceeds at room temperature, offering a milder alternative to other hydride-reducing agents.

The following table summarizes the key reagents and their typical reaction conditions for the selective reduction of the carboxylic acid group.

| Reagent | Typical Solvent | Temperature (°C) | Selectivity |

| Borane-tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | 0 to 65 | High for COOH over CONH₂ |

| Borane-dimethyl sulfide (BH₃·SMe₂) | Tetrahydrofuran (THF) | 0 to 65 | High for COOH over CONH₂ |

| Ammonia-borane (H₃N·BH₃) / TiCl₄ (cat.) | Diethyl ether (Et₂O) | Room Temperature | High for COOH over CONH₂ |

Oxidation Pathways of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the presence of the two electron-withdrawing substituents. This deactivation makes the ring less susceptible to electrophilic attack. The most probable oxidation pathway for this compound is the oxidation of the pyridine nitrogen atom to form the corresponding N-oxide, this compound 1-oxide.

The formation of N-oxides from pyridines is a common transformation, typically achieved using peroxy acids (peracids) or other oxidizing agents. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. The electron-withdrawing nature of the carboxylic acid and carbamoyl groups further enhances the propensity for N-oxidation over ring hydroxylation.

Commonly employed oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (MTO), or Caro's acid (peroxymonosulfuric acid). The choice of reagent and reaction conditions can be optimized to achieve high yields of the N-oxide. For instance, the oxidation of nicotinic acid to nicotinic acid N-oxide is a well-documented process that serves as a useful precedent.

The table below outlines common oxidizing agents for the N-oxidation of pyridine rings.

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | 0 to Room Temperature | N-oxide |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | 70-80 | N-oxide |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | Dichloromethane (CH₂Cl₂) | Room Temperature | N-oxide |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups within the molecule and probing its structural arrangement, particularly concerning hydrogen bonding.

The FT-IR and FT-Raman spectra of 6-Carbamoylpyridine-3-carboxylic acid are expected to display a series of characteristic bands corresponding to the vibrational modes of its constituent parts: the carboxylic acid, the primary amide, and the substituted pyridine (B92270) ring.

The carboxylic acid group is readily identified by two prominent features. pressbooks.puborgchemboulder.com A very broad O–H stretching vibration typically appears in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. orgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. orgchemboulder.comyoutube.com The carbonyl (C=O) stretching vibration of the acid group gives rise to an intense absorption between 1760 and 1690 cm⁻¹. orgchemboulder.com Conjugation with the pyridine ring is expected to shift this band to a lower frequency, typically in the 1710-1680 cm⁻¹ range. spectroscopyonline.com Additional bands related to the carboxylic acid include the C–O stretch (1320-1210 cm⁻¹) and the out-of-plane O–H bend (950-910 cm⁻¹). orgchemboulder.com

The primary amide (carbamoyl) group also presents several characteristic vibrational bands. The N-H stretching vibrations typically appear in the region of 3500-3170 cm⁻¹; primary amides show two bands in this area. libretexts.org The amide I band, which is primarily due to C=O stretching, is very intense and expected between 1700 and 1510 cm⁻¹. libretexts.org The amide II band, resulting from N-H bending, is found near 1620 cm⁻¹ for primary amides. libretexts.org

The pyridine ring vibrations include aromatic C–H stretching, which occurs at frequencies slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

Table 1: Expected Vibrational Band Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3500-3170 | N–H Stretch (two bands) | Amide |

| 3300-2500 | O–H Stretch (very broad) | Carboxylic Acid |

| 3100-3000 | Aromatic C–H Stretch | Pyridine Ring |

| ~1710-1680 | C=O Stretch (conjugated) | Carboxylic Acid |

| ~1700-1510 | Amide I (C=O Stretch) | Amide |

| ~1620 | Amide II (N–H Bend) | Amide |

| 1600-1400 | C=C Ring Stretching | Pyridine Ring |

| 1320-1210 | C–O Stretch | Carboxylic Acid |

| 950-910 | O–H Bend (out-of-plane) | Carboxylic Acid |

The vibrational spectra provide significant insight into the non-covalent interactions that dictate the compound's solid-state structure and conformation. The extensive broadening of the carboxylic acid O-H stretching band is direct evidence of strong intermolecular hydrogen bonding, which typically leads to the formation of a cyclic dimer structure with neighboring molecules. youtube.com

Furthermore, the N-H protons of the carbamoyl (B1232498) group can act as hydrogen bond donors, while the carbonyl oxygens of both the amide and carboxylic acid, as well as the pyridine ring nitrogen, can act as hydrogen bond acceptors. This allows for the formation of a complex, three-dimensional hydrogen-bonding network. These interactions influence the precise frequencies of the involved groups; for instance, hydrogen bonding typically causes a redshift (lowering of frequency) and broadening of the stretching bands of the donor group (O-H and N-H) and the acceptor group (C=O). youtube.com Conformational isomers, if present, could potentially be distinguished by subtle shifts in the vibrational frequencies of the functional groups due to changes in their local electronic environment. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is indispensable for elucidating the precise molecular structure by mapping the connectivity of atoms and providing information about the chemical environment of each nucleus.

In the ¹H NMR spectrum , the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically in the 10-13 ppm range, due to significant deshielding and hydrogen bonding. pressbooks.publibretexts.org The protons of the primary amide (-CONH₂) would likely appear as a broad signal. The three protons on the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the attached carboxylic acid and carbamoyl groups.

In the ¹³C NMR spectrum , the carbonyl carbons of the carboxylic acid and the amide are highly deshielded and are expected to resonate in the 160-185 ppm range. pressbooks.publibretexts.org The carbons of the pyridine ring will appear in the aromatic region, typically between 110-150 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals. COSY would reveal the coupling between adjacent protons on the pyridine ring, while HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the attachment points of the carbamoyl and carboxylic acid groups to the ring. princeton.edu

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (R-COOH) | 10-13 (broad) |

| ¹H | Pyridine Ring (Ar-H) | 7.5-9.0 |

| ¹H | Amide (R-CONH₂) | ~7.0-8.5 (broad) |

| ¹³C | Carbonyl (C =O) | 160-185 |

| ¹³C | Pyridine Ring (Ar-C) | 110-150 |

In solution, the molecule may exhibit conformational flexibility, such as rotation around the single bonds connecting the substituent groups to the pyridine ring. Variable-temperature NMR studies could provide information on these dynamic processes. mdpi.com If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature increases, these signals would coalesce as the rate of interconversion increases, allowing for the calculation of the energy barrier to rotation. mdpi.com The presence of different hydrogen bonding partners in various solvents can also influence the observed chemical shifts and the conformational equilibrium. pressbooks.pub

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the molecular formula (C₇H₆N₂O₃). The subsequent fragment analysis (MS/MS) would reveal the characteristic fragmentation patterns, identifying key daughter ions. While the fragmentation of carboxylic acids and amides generally involves the loss of groups like H₂O, CO, COOH, and CONH₂, a specific experimental mass spectrum and detailed fragmentation pathway for this compound are not available.

Solid-State Structural Determination via Single-Crystal X-ray Diffraction (SCXRD)

The definitive solid-state structure of a molecule is determined by single-crystal X-ray diffraction (SCXRD). This analysis provides precise coordinates of each atom in the crystal lattice. Despite searches in crystallographic databases, a solved crystal structure for this compound has not been reported. The absence of this foundational data precludes the analysis of its specific structural parameters.

Precise Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure from SCXRD, the precise intramolecular dimensions cannot be reported. A data table of this nature would be populated directly from the crystallographic information file (CIF), which is not available.

Table 3.1: Hypothetical Table for Bond Lengths and Angles This table cannot be populated due to the lack of available SCXRD data.

| Bond/Angle | Value (Å or °) |

|---|---|

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C3-C(OOH) | Data not available |

| C6-C(ONH₂) | Data not available |

| N1-C2-C3 | Data not available |

Intermolecular Interactions and Crystal Packing Motifs

An analysis of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and carbamoyl groups, and potential π–π stacking of the pyridine rings, is dependent on the crystal structure data. This information reveals how individual molecules assemble into a three-dimensional lattice. As the crystal structure has not been determined, a description of its specific packing motifs and hydrogen bond networks cannot be provided.

Computational and Theoretical Investigations of 6 Carbamoylpyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency. scirp.org For 6-Carbamoylpyridine-3-carboxylic acid, DFT is employed to elucidate a range of properties from its stable geometric configuration to its electronic and vibrational characteristics.

The first step in most computational studies is to determine the molecule's most stable three-dimensional shape, or its equilibrium geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. For this purpose, hybrid functional methods like B3LYP are commonly used in conjunction with a basis set such as 6-311++G(d,p). nih.govnih.gov The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, for example from X-ray crystallography, to validate the accuracy of the computational model.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Functional Group | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Carboxylic Acid | ~1.21 Å |

| O-H Bond Length | Carboxylic Acid | ~0.97 Å |

| C=O Bond Length | Carboxamide | ~1.24 Å |

| C-N Bond Length | Carboxamide | ~1.36 Å |

| C-C Bond Angle | Pyridine (B92270) Ring | ~118-121° |

| C-N-C Bond Angle | Pyridine Ring | ~117° |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively. nih.govnih.gov

Table 2: Typical Frontier Orbital Energies for Pyridine Carboxylic Acid Derivatives

| Parameter | Typical Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | Electron-donating capability |

| LUMO Energy | -1.5 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and kinetic stability |

Note: Values are representative and can vary based on the specific molecule and computational method. scirp.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and twisting motions. nih.gov These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. To correct this, a scaling factor is typically applied. nih.gov By analyzing the Potential Energy Distribution (PED), each calculated vibrational mode can be assigned to a specific motion of the atoms, allowing for a detailed and unambiguous interpretation of the experimental spectra. researchgate.net

Table 3: Correlation of Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹, Scaled) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3400-3550 cm⁻¹ |

| Carboxylic Acid | C=O stretch | ~1700-1750 cm⁻¹ |

| Carboxamide | N-H asymmetric stretch | ~3500 cm⁻¹ |

| Carboxamide | N-H symmetric stretch | ~3380 cm⁻¹ |

| Carboxamide | C=O stretch (Amide I) | ~1680-1700 cm⁻¹ |

| Pyridine Ring | C=C/C=N stretches | ~1400-1600 cm⁻¹ |

Note: Frequencies are representative for molecules containing these functional groups. nih.govnih.gov

DFT is a powerful tool for investigating the pathways of chemical reactions. researchgate.net By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. researchgate.net This profile reveals the energetic barriers (activation energies) that must be overcome for a reaction to proceed, providing insight into the reaction kinetics. The geometry of the transition state, a high-energy species that exists fleetingly between reactant and product, can be located and characterized. Analyzing these transition states helps elucidate the detailed mechanism of reactions involving the carboxylic acid or carbamoyl (B1232498) groups, such as esterification, amidation, or decarboxylation. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in different environments.

This compound possesses rotational freedom around the single bonds connecting the carboxylic acid and carbamoyl groups to the pyridine ring. MD simulations can explore the molecule's conformational landscape by modeling these rotations over time. In solution, the simulations explicitly include solvent molecules to study how interactions like hydrogen bonding with water affect the preferred conformation. nih.gov Studies on similar carboxylic acids have shown that while one conformer (e.g., syn) may be more stable in the gas phase, interactions with a solvent can stabilize another conformer (e.g., anti). nih.gov

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the coordination chemistry of This compound to fulfill the detailed requirements of the requested article.

The user's instructions demanded a thorough and scientifically accurate article focusing solely on "this compound," structured around a precise outline that includes its specific coordination modes, synthesis of its transition metal and lanthanide complexes, and detailed characterization data.

While extensive research exists for related pyridine carboxylic acids, such as nicotinic acid, dipicolinic acid (pyridine-2,6-dicarboxylic acid), and other isomers, the search did not yield specific studies on the metal complexes of this compound itself. Consequently, it is not possible to provide factual information on its chelation behavior, specific coordination strategies, synthetic methodologies for its complexes (hydrothermal or otherwise), or its spectroscopic and crystallographic signatures without resorting to speculation or extrapolation from different compounds. Adhering to the strict user requirement to not introduce any information outside the explicit scope of the specified compound, the article cannot be generated.

Further research on this specific ligand is required before a detailed review of its coordination chemistry can be compiled.

Coordination Chemistry of 6 Carbamoylpyridine 3 Carboxylic Acid and Its Metal Complexes

Structure-Property Relationships in Coordination Compounds

Tuning of Coordination Geometries and Nuclearities

There is currently a lack of published research detailing the specific coordination geometries and nuclearities of metal complexes formed with 6-Carbamoylpyridine-3-carboxylic acid.

Investigation of Magnetic and Optical Properties (e.g., luminescence)

Specific studies on the magnetic and luminescent properties of metal complexes involving this compound are not available in the current body of scientific literature.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

There are no specific reports on the successful synthesis and characterization of coordination polymers or metal-organic frameworks using this compound as a primary or secondary ligand.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the supramolecular chemistry and crystal engineering of This compound to fulfill the detailed requirements of the requested article.

The search did not yield any dedicated studies on the crystal structure, hydrogen-bonded supramolecular synthons, or cocrystallization strategies for this particular compound. While the provided outline is robust for a general discussion on pyridine-carboxylic acid derivatives, the strict constraint to focus solely on this compound cannot be met with scientifically accurate and verifiable information from the public domain.

General principles of supramolecular chemistry suggest that this compound possesses functional groups—a carboxylic acid, a carboxamide, and a pyridine (B92270) nitrogen—that are highly likely to participate in predictable hydrogen bonding patterns. These would include the formation of carboxylic acid dimers, carboxamide-carboxamide interactions, and heterosynthons involving the pyridine nitrogen. However, without experimental crystallographic data or specific computational studies for this exact molecule, any detailed discussion would be speculative and would not adhere to the required standards of scientific accuracy based on published research.

Similarly, while cocrystallization is a viable strategy for modifying the physicochemical properties of such a compound, no studies detailing the rational design of cocrystals or the influence of co-formers specifically with this compound were found.

Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of specific research findings in the available literature.

Applications in Supramolecular Chemistry and Crystal Engineering

Engineering of Solid-State Structures for Desired Properties

The engineering of solid-state structures of organic molecules like 6-Carbamoylpyridine-3-carboxylic acid is a cornerstone of crystal engineering. The primary goal is to control the arrangement of molecules in a crystal lattice to achieve specific, predetermined properties. This is accomplished by understanding and manipulating the non-covalent intermolecular interactions between molecules.

Control of Intermolecular Interactions for Specific Packing Arrangements

The molecular structure of this compound, featuring a carboxylic acid group, a carbamoyl (B1232498) (amide) group, and a pyridine (B92270) ring, offers multiple sites for strong and directional hydrogen bonding. These functional groups can act as both hydrogen bond donors and acceptors, allowing for the formation of predictable interaction patterns known as supramolecular synthons.

The control over which synthons form in the crystal structure allows for the deliberate construction of specific packing arrangements, such as layers, chains, or more complex three-dimensional networks. The interplay between different possible hydrogen bonds dictates the final crystal packing.

Key Potential Supramolecular Synthons for this compound:

Carboxylic Acid Homodimer: Two carboxylic acid groups interacting via a pair of O-H···O hydrogen bonds to form a characteristic ring motif.

Amide Homodimer: Two amide groups interacting through N-H···O hydrogen bonds, also forming a ring motif.

Amide Catemer: Amide groups forming a chain via N-H···O hydrogen bonds.

Acid-Pyridine Heterosynthon: The carboxylic acid proton hydrogen bonding to the nitrogen atom of the pyridine ring (O-H···N).

Acid-Amide Heterosynthon: The carboxylic acid group interacting with the amide group.

Amide-Pyridine Heterosynthon: The amide N-H group hydrogen bonding to the pyridine nitrogen.

The formation of a particular synthon over another is influenced by factors such as steric hindrance, the electronic nature of the pyridine ring, and the presence of competing functional groups. In molecules containing both carboxylic acid and pyridine functionalities, the acid-pyridine heterosynthon is often a very robust and preferred interaction. nih.govrsc.org The presence of the additional carbamoyl group in this compound introduces further possibilities and competition between these synthons, which would be crucial in dictating the final solid-state architecture.

Table 1: Potential Intermolecular Interactions and Supramolecular Synthons

| Interacting Groups | Synthon Type | Description |

|---|---|---|

| Carboxylic Acid - Carboxylic Acid | Homodimer | R2(2)(8) ring motif |

| Amide - Amide | Homodimer / Catemer | R2(2)(8) ring or C(4) chain |

| Carboxylic Acid - Pyridine N | Heterosynthon | Strong O-H···N interaction |

| Carboxylic Acid - Amide C=O | Heterosynthon | O-H···O=C interaction |

Rational Design of Functional Molecular Materials

The ability to control the solid-state packing of this compound through the predictable nature of its intermolecular interactions is fundamental to the rational design of functional molecular materials. By selecting appropriate co-formers (in the case of co-crystals) or metal ions (for metal-organic frameworks), materials with tailored properties can be synthesized.

For instance, the combination of carboxylic acids and pyridine derivatives is a widely used strategy in the design of co-crystals. researchgate.netresearchgate.net The properties that can be engineered include solubility, melting point, and stability. While specific functional materials based on this compound are not prominently documented, its structure suggests it could be a valuable component in:

Pharmaceutical Co-crystals: Modifying the physicochemical properties of active pharmaceutical ingredients.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and carboxylate oxygen atoms can coordinate to metal ions, forming porous frameworks with potential applications in gas storage, separation, or catalysis. The carbamoyl group could serve to functionalize the pores of the MOF. nsf.govnih.govresearchgate.net

Non-linear Optical (NLO) Materials: Specific packing arrangements, particularly non-centrosymmetric ones, are a prerequisite for second-harmonic generation. The polar nature of the functional groups in this compound could be exploited for this purpose.

The "rational design" aspect comes from using the knowledge of preferred intermolecular interactions to predict the resulting crystal structure and, consequently, its physical and chemical properties.

Solid-State Reactivity and Topochemical Transformations

Solid-state reactions, or topochemical transformations, are reactions that occur within a crystal lattice with minimal atomic or molecular movement. nih.gov The course of such reactions is dictated by the precise arrangement of the reactant molecules in the crystal. For a reaction to proceed, the reacting centers of neighboring molecules must be in close proximity and have the correct orientation, a principle known as topochemical control.

While there is no specific literature detailing the solid-state reactivity or topochemical transformations of this compound, molecules with similar functionalities, such as amides and carboxylic acids with unsaturated components, can undergo such reactions. For example, some cinnamic amide derivatives have been shown to undergo solid-state photodimerization. nih.gov

Potential areas of solid-state reactivity for derivatives of this compound could include:

Photodimerization: If the pyridine ring or other parts of the molecule were suitably unsaturated and aligned in the crystal (e.g., parallel and within a certain distance), [2+2] cycloadditions could be induced by UV light.

Polymerization: Topochemical polymerization can occur if monomer units are packed in a head-to-tail fashion, allowing for a chain reaction to be initiated by heat or light. nih.gov

Decarboxylation: Solid-state thermal decomposition of carboxylic acids can sometimes proceed with topochemical control, leading to specific products depending on the crystal packing.

The study of such reactions is crucial for understanding the stability of crystalline materials and for the solvent-free synthesis of novel polymers and molecular architectures. However, the specific solid-state reactivity of this compound itself remains an open area of investigation.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic and Polycyclic Scaffolds

The dual reactivity of 6-carbamoylpyridine-3-carboxylic acid makes it a valuable starting material for synthesizing more elaborate heterocyclic and polycyclic systems. The carboxylic acid and amide functional groups can be manipulated independently or utilized in concert to construct fused ring systems.

The carboxylic acid moiety can be activated and reacted with various nucleophiles to form new heterocyclic rings. For instance, a common strategy involves the activation of a carboxylic acid followed by reaction with an isocyanoacetate to form an oxazole ring. nih.gov This transformation highlights a potential pathway where the pyridine (B92270) derivative could be converted into a pyridyl-oxazole structure. Furthermore, the carboxylic acid can be converted to an acyl chloride, which is a highly reactive intermediate for condensation reactions. mdpi.com

The amide group can also participate in cyclization reactions. For example, it can be used to form fused pyrimidine rings, a common scaffold in medicinal chemistry. The strategic combination of reactions involving both the carboxylic acid and the amide group allows for the construction of complex, multi-ring systems with diverse biological and material science applications. Pyridine derivatives, in general, are foundational to the synthesis of a wide array of polysubstituted and fused heterocyclic compounds with demonstrated antibacterial activities. nih.gov

Integration into Polymers and Functional Materials

The structure of this compound is well-suited for its incorporation into polymeric structures, leading to the creation of functional materials with tailored properties. The bifunctionality of the molecule allows it to be integrated either into the main polymer backbone or as a pendant functional group.

One primary method for integration is through step-growth polymerization, specifically in the formation of polyamides. Molecules containing two carboxyl groups can be combined with molecules having two amino groups to form polymers like nylon. britannica.com Analogously, this compound, after modification to introduce a second reactive group (e.g., converting the amide to an amine), could act as a monomer in condensation polymerizations. The resulting polymers would feature pyridine units directly within the backbone, potentially imparting properties such as thermal stability, specific solubility, or metal-coordinating capabilities. Aromatic polyamides, such as Kevlar, are known for their exceptional strength and light weight, properties that could be modulated by the inclusion of heterocyclic monomers. britannica.com

Alternatively, the molecule can be attached as a pendant group to a pre-existing polymer backbone. This is a common strategy for creating functional polymers where the bulk properties are determined by the backbone, and specific chemical reactivity or recognition capabilities are introduced by the side chains. nih.gov For example, a polymer with reactive side chains (e.g., hydroxyl or amino groups) could be modified by forming an amide or ester linkage with the carboxylic acid of this compound. This approach is used to fine-tune the chemical and physical properties of materials for applications in drug delivery, gene engineering, and self-assembly. frontiersin.org The introduction of such functional groups is a key strategy in developing advanced materials like multifunctional hydrogels and heavy metal adsorbents. mdpi.com

Applications in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of diverse but structurally related molecules, known as a compound library, for screening in drug discovery and materials science. uobaghdad.edu.iq The defined reactive handles of this compound make it an ideal scaffold for such high-throughput synthesis approaches.

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug discovery. tohoku.ac.jpeie.gr The carboxylic acid group of this compound serves as a prime reaction site for building compound libraries. Through parallel synthesis, this single starting material can be reacted with hundreds or thousands of different amines to generate a large library of corresponding amide derivatives.

The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A variety of coupling reagents have been developed and optimized for this purpose, enabling high-yield reactions under mild conditions compatible with most functional groups. tohoku.ac.jpasiaresearchnews.com This allows for the creation of a diverse library where the pyridine-amide core remains constant, while the substituent introduced from the amine building block varies widely. This variation is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate.

| Coupling Reagent/System | Description | Typical Use |

|---|---|---|

| EDC/HOAt/DIPEA | A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and N,N'-diisopropylethylamine (DIPEA). | Provides high conversion yields for a diverse range of carboxylic acids in DNA-encoded library synthesis. nih.govresearchgate.net |

| Boc₂O/DMAPO | A system using di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. | Efficient for forming amide bonds with less reactive nitrogen-containing heterocycles without heat. tohoku.ac.jp |

| Pyridine-CBr₄ | A system that uses pyridine and carbon tetrabromide under photochemical conditions (e.g., LED irradiation). | Enables direct amide bond formation via a novel photoactivation mode of the carboxylic acid. eie.gr |

| Acyl Chlorides | The carboxylic acid is first converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. | A traditional and highly effective method for condensation with amines to form amides. mdpi.combritannica.com |

DNA-Encoded Library (DEL) technology is a powerful platform for discovering new drug candidates by synthesizing and screening massive libraries of small molecules. google.com A key step in many DEL synthesis protocols is the amide coupling of a carboxylic acid building block to an amine-functionalized DNA tag. nih.govnih.gov The DNA tag serves as a unique barcode that identifies the chemical structure attached to it.

This compound is fully compatible with this methodology. The synthesis workflow involves:

An amine-modified DNA oligonucleotide is prepared.

The carboxylic acid of this compound is activated using coupling reagents optimized for DNA compatibility, such as the EDC/HOAt/DIPEA system. nih.govresearchgate.net

The activated acid is then reacted with the amino-DNA construct, forming a stable amide bond and covalently attaching the pyridine scaffold to its identifying DNA barcode.

This process can be repeated in a "split-and-pool" fashion with different building blocks at other positions to generate libraries containing billions of unique compounds. google.comnih.gov The suitability of a wide range of carboxylic acids for this process has been systematically evaluated, and robust protocols exist for achieving high conversion rates, which is crucial for the quality of the library. researchgate.nettu-dortmund.de The incorporation of this compound would introduce a rigid, polar, and hydrogen-bond-donating-and-accepting pyridine core into the library, a desirable feature for molecular recognition of protein targets.

Development of Chiral Derivatives and Stereoselective Synthetic Pathways

Chirality is a critical aspect of drug design, as different stereoisomers of a molecule can have vastly different biological activities. This compound, being an achiral molecule, can be used as a starting point for the synthesis of chiral derivatives through stereoselective pathways.

A straightforward and well-established method for introducing chirality is to couple the carboxylic acid with a chiral amine or a chiral alcohol. This reaction creates a new chiral center or incorporates a chiral auxiliary into the molecule. For example, a synthetic strategy analogous to the one used for preparing chiral pyridine-2,6-dicarboxamides can be employed. nih.govresearchgate.net This involves the direct condensation of the carboxylic acid with a chiral amino acid ester, such as D-alanyl methyl ester or L-proline methyl ester, in the presence of a coupling agent.

A potential synthetic pathway would be:

Activation of the carboxylic acid group of this compound using a standard coupling reagent.

Reaction with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) or an amino acid ester.

This reaction forms a diastereomeric amide, effectively creating a chiral derivative of the original scaffold.

This approach allows for the systematic synthesis of a series of chiral compounds where the core pyridine structure is maintained, but the stereochemistry and nature of the appended chiral group are varied. These chiral derivatives can then be screened for stereospecific interactions with biological targets.

Catalytic Applications and Investigations

Use as a Ligand in Homogeneous and Heterogeneous Catalysis

The bifunctional nature of 6-Carbamoylpyridine-3-carboxylic acid, containing both a nitrogen heterocycle and oxygen/nitrogen-based functional groups, allows for its potential use as a ligand in catalysis. Pyridine (B92270) derivatives are fundamental in coordination chemistry and are often employed as ligands in transition metal catalysis.

Pyridine-containing ligands are crucial in many palladium-catalyzed reactions, including cross-coupling and C-H functionalization. mdpi.com Palladium(II)-catalyzed C(sp³)–H bond activation, for instance, often requires directing groups to facilitate the process, and sometimes auxiliary palladium ligands are essential for achieving the desired chemical transformation. mdpi.com Carboxylic acids themselves can serve as directing groups in such reactions. mdpi.com

The development of novel ligands is central to advancing transition metal catalysis. Carbamoyl (B1232498) chlorides, which are structurally related to the amide portion of this compound, can participate in a variety of palladium-catalyzed transformations, such as cross-coupling and annulation reactions. researchgate.net Furthermore, palladium-catalyzed carbonylation reactions are powerful methods for converting aryl halides into carboxylic acid derivatives like esters and amides, highlighting the synergy between palladium catalysis and these functional groups. mdpi.com Given this context, this compound could theoretically act as a bidentate or monodentate ligand in palladium-catalyzed systems, potentially influencing the reactivity and selectivity of transformations such as C-H activation or carbonylative couplings. mdpi.commdpi.com

In the realm of main group catalysis, boron-based reagents have been extensively studied for the reduction of carboxylic acids. nih.govnih.gov While strong reducing agents like lithium aluminium hydride are effective, they lack selectivity and will also reduce other functional groups like ketones, esters, and amides. nih.gov Borane (B79455) (BH3), however, can exhibit remarkable chemoselectivity for carboxylic acids. nih.gov Recent research has focused on "hidden borane catalysis," where small amounts of BH3 are generated in situ from stable precursors like pinacolborane, promoting the selective reduction of carboxylic acids even in the presence of more electrophilic or nucleophilic groups. nih.govnih.govresearchgate.net

This catalytic reduction is highly selective, leaving a wide array of other functional groups unaffected. nih.govresearchgate.net The pyridine moiety within this compound could potentially form a borane-pyridine complex, which are known to act as efficient catalysts in other transformations, such as direct amidation reactions. mdpi.com Borane-pyridine can function as a liquid catalyst, enhancing solubility for the amidation of a broad range of carboxylic acids and amines. mdpi.com

| Functional Group Present | Reduction Outcome | Reference |

|---|---|---|

| Ketone | Not reduced | nih.govnih.gov |

| Ester | Not reduced | nih.govnih.gov |

| Amide | Not reduced | nih.govnih.gov |

| Nitro Group | Not reduced | nih.govnih.gov |

| Olefin (Alkene) | Not reduced | nih.govnih.gov |

| Nitrile | Not reduced | nih.govnih.gov |

Organocatalytic Applications (if applicable to the compound itself)

Based on available research, there are no specific reports detailing the use of this compound itself as an organocatalyst. While its functional groups have the potential for hydrogen bonding and acid-base interactions typical of organocatalysis, its direct application in this field has not been explored in the cited literature.

Mechanistic Insights into Catalytic Cycles Involving this compound

While specific mechanistic studies involving this compound are not available, general principles from related catalytic cycles can provide insight into its potential roles.

In a hypothetical palladium-catalyzed C-H activation/olefination cycle where the compound acts as a substrate, the process would likely begin with the coordination of the palladium(II) catalyst to the carboxylic acid. mdpi.com This would be followed by a selective C-H activation to form a palladacycle intermediate. mdpi.com Subsequent steps would involve coordination of an alkene, insertion, and β-hydride elimination to yield the final product and regenerate the active catalyst. mdpi.com If the compound were to act as a ligand, it would coordinate to the metal center and influence the stability and reactivity of these intermediates throughout the catalytic cycle.

In the context of borane-catalyzed carboxylic acid reduction, the mechanism proceeds via "hidden borane catalysis". nih.govresearchgate.net The catalytic cycle is initiated by the generation of a small quantity of active BH3 from a pre-catalyst. This BH3 species then activates the carboxylic acid. The activated intermediate subsequently reacts with a hydroborane agent, such as pinacolborane, to facilitate the reduction to the corresponding alcohol. researchgate.net This process is highly selective because the in-situ generated, low concentration of BH3 preferentially reacts with the carboxylic acid over other functional groups. nih.govnih.gov Computational and experimental studies have shown that this pathway has a significantly lower energy barrier compared to the direct, uncatalyzed reaction with pinacolborane, explaining the observed high selectivity. nih.govresearchgate.net

Biochemical Relevance and in Vitro Molecular Interaction Studies

Interaction with Biological Macromolecules at the Molecular Level

The interaction of 6-Carbamoylpyridine-3-carboxylic acid derivatives with enzymes and proteins is a key area of research, revealing the molecule's potential as a ligand and inhibitor. The pyridine (B92270) ring's aromatic nature facilitates π-π stacking, while the carboxylic acid and carbamoyl (B1232498) groups provide opportunities for hydrogen bonding and electrostatic interactions. acs.org

Molecular Docking and Simulation Studies with Enzymes and Proteins

Molecular docking studies are instrumental in predicting the binding conformations and affinities of ligands within the active sites of macromolecules. In silico studies on derivatives of this compound have been conducted to elucidate their interaction with protein targets.

A notable study focused on a series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, which are structurally related to this compound. nih.govresearchgate.net These compounds were docked against fibroblast growth factor 1 (FGF1), a protein implicated in tumor cell proliferation and angiogenesis. nih.govresearchgate.net The results of the molecular docking study indicated that the synthesized derivatives exhibit low binding energies, suggesting a good affinity for the active pocket of FGF1. nih.govresearchgate.net This strong interaction is considered a confirmation of their potential to inhibit the protein's function. nih.govdntb.gov.ua

| Compound Derivative | Binding Energy (kcal/mol) with FGF1 |

|---|---|

| A1 | -6.89 |

| A2 | -7.01 |

| A3 | -6.97 |

| A4 | -7.12 |

| A5 | -7.08 |

| A6 | -6.94 |

Table based on data from a molecular docking study of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives with FGF1. nih.govresearchgate.net

Binding Affinity and Specificity Investigations (e.g., as a ligand in enzyme inhibition studies)

Pyridine carboxylic acid derivatives are recognized as versatile scaffolds in medicinal chemistry for developing enzyme inhibitors. acs.org The structural features of these compounds enhance binding affinity to biological targets. acs.org The electron-deficient pyridine ring can participate in π-π stacking interactions, while the carboxylic group adds polarity and can coordinate with metal ions within an enzyme's active site, a property particularly useful in enzyme inhibition. acs.org

Compounds derived from pyridine carboxamides have demonstrated inhibitory activity against various enzyme isoforms. acs.org For instance, certain novel pyridine carboxamide derivatives have shown potent inhibition against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. acs.org The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor; a lower Ki value indicates a stronger binding affinity. The versatility of this chemical scaffold allows for fine-tuning of activity and selectivity through substitutions at different positions on the pyridine ring. acs.org

| Enzyme Target | Inhibition Constant (Ki) Range (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 3.07–87.26 |

| Human Carbonic Anhydrase I (hCA I) | 1.47–10.06 |

| Human Carbonic Anhydrase II (hCA II) | 3.55–7.66 |

Table showing the inhibitory profile of novel pyridine carboxamide derivatives against various enzyme isoforms. acs.org

Structural Motifs Analogous to Naturally Occurring Pyridine Derivatives

The pyridine ring is a fundamental structural component of many bioactive natural products and alkaloids. doi.org this compound shares its core pyridine-3-carboxylic acid (nicotinic acid) structure with several important naturally occurring compounds.

Nicotinic acid (Niacin or Vitamin B3) : This is perhaps the most well-known natural analogue. It is a vital human nutrient involved in a vast array of metabolic processes. Its structure is identical to the core of this compound, lacking only the carbamoyl group at the 6-position. acs.org

Trigonelline : This alkaloid is found in various plants, including fenugreek (Trigonella foenum-graecum), and is also present in animals. acs.orgnih.gov It is structurally an N-methylated derivative of nicotinic acid. nih.gov

Picolinic acid : An isomer of nicotinic acid, picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring human metabolite of the amino acid tryptophan. researchgate.net It plays a role in zinc transport and possesses immunomodulatory properties. researchgate.net

Fusaric acid : This compound, 5-butyl-2-pyridine carboxylic acid, is a mycotoxin produced by various Fusarium species of fungi. nih.gov

The prevalence of the pyridine carboxylic acid scaffold in nature highlights its evolutionary selection as a stable and versatile building block for molecules that interact with biological systems. doi.orgaps.org

Chemical Probes for Biochemical Pathways

Due to its functional groups, this compound can serve as a chemical probe to investigate biochemical transformations and molecular assembly processes.

In Vitro Studies of Chemical Transformations in Biological Mimics (e.g., enzymatic amide hydrolysis)

The hydrolysis of amides is a fundamental biochemical reaction. Aromatic amides can undergo hydrolysis, cleaving the amide bond to yield a carboxylic acid and an amine. nih.gov This reaction can be catalyzed by acids, bases, or enzymes. nih.govacs.org

In a biological mimic system, the carbamoyl group (an amide) of this compound would be susceptible to enzymatic hydrolysis. Proteolytic enzymes or specific amidases could catalyze the addition of water across the C-N bond of the carbamoyl group. acs.org This transformation would convert the carbamoyl group into a second carboxylic acid group, resulting in the formation of Pyridine-3,6-dicarboxylic acid and releasing ammonia (B1221849). Studying this reaction in vitro can provide insights into the metabolic stability of the compound and the activity of amidase enzymes.

Influence on Self-Assembly Processes of Biological Systems (e.g., peptide or polymer assembly)

Small molecules can influence the self-assembly of biological macromolecules like peptides, often by interfering with the non-covalent interactions that drive the aggregation process. A prominent example of this is the influence of pyridine derivatives on the self-assembly of amyloid peptides, which is associated with neurodegenerative diseases. aps.org

Studies have shown that nicotine (B1678760), a well-known pyridine-containing alkaloid, can inhibit the formation of amyloid fibrils by the β-peptide. It is proposed that nicotine binds to the peptide, retarding the conformational transformation from an α-helix to a β-sheet structure, which is a critical step in the aggregation process. Conversely, simpler molecules like pyridine alone were found to accelerate the aggregation. This demonstrates that the specific structure of the pyridine derivative is crucial for its modulatory effect.

Given its structure, which includes an aromatic pyridine ring and functional groups (carboxylic acid and carbamoyl) capable of forming hydrogen bonds, this compound has the potential to interact with peptide chains. It could theoretically influence peptide self-assembly by intercalating between aromatic side chains (π-π stacking) or by competing for hydrogen bond formation, thereby disrupting the ordered structures, such as β-sheets, that are necessary for fibril formation.

Future Research Directions and Concluding Outlook

Development of Novel and Efficient Synthetic Routes

One promising avenue is the selective functionalization of readily available pyridine (B92270) precursors. For instance, methods involving the direct and regioselective carboxylation and amidation of pyridine rings using transition-metal catalysis could significantly shorten the synthetic sequence. The development of novel catalytic systems, perhaps employing earth-abundant metals, would be a key focus. Another area of exploration is the application of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Furthermore, enzymatic and chemo-enzymatic approaches represent a frontier in the green synthesis of such compounds. rsc.org The use of enzymes could allow for highly selective transformations under mild conditions, reducing waste and energy consumption. For example, the enzymatic hydrolysis of a dinitrile or cyano-ester precursor could provide a direct route to the target molecule. A comparative overview of potential synthetic strategies is presented in Table 1.

| Biocatalytic/Chemo-enzymatic | High selectivity, mild conditions | Enzyme stability and availability, substrate scope |

Exploration of New Applications in Advanced Materials Science

The bifunctional nature of 6-Carbamoylpyridine-3-carboxylic acid, with its hydrogen bond donor and acceptor sites, makes it an excellent candidate for the construction of novel materials. The carboxylic acid and carboxamide groups can participate in a variety of non-covalent interactions, including hydrogen bonding and coordination to metal centers.

Future research should focus on utilizing this compound as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org The pyridine nitrogen and the carboxylate oxygen can coordinate to metal ions, while the carbamoyl (B1232498) group can engage in hydrogen bonding, leading to the formation of robust and porous three-dimensional structures. These materials could be investigated for applications in gas storage and separation, catalysis, and sensing.

Moreover, the rigid pyridine core and the potential for extensive hydrogen bonding suggest that this compound could be a valuable building block for supramolecular gels and liquid crystals. The self-assembly of this molecule under different conditions could lead to materials with interesting rheological and optical properties. The exploration of its incorporation into polymers to enhance thermal stability or introduce specific functionalities is another promising direction.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the electronic properties, reactivity, and intermolecular interactions of this compound is crucial for its rational application. Future research should employ a synergistic approach that combines experimental techniques with computational modeling.

Experimental studies could involve detailed kinetic analysis of its reactions, spectroscopic investigations (NMR, IR, UV-Vis) to probe its electronic structure, and crystallographic studies to elucidate its solid-state packing and hydrogen bonding motifs. Techniques such as variable-temperature NMR could provide insights into dynamic processes, such as rotational barriers of the carbamoyl group.

Computational studies, primarily using Density Functional Theory (DFT), will be instrumental in complementing experimental findings. nih.gov DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. Furthermore, computational modeling can help in understanding the mechanisms of its synthesis and its role in self-assembly processes by mapping potential energy surfaces and identifying key transition states and intermediates. The combination of these approaches will provide a comprehensive picture of the molecule's behavior at a molecular level.

Design of Next-Generation Supramolecular and Coordination Architectures

The ability of this compound to form predictable and robust intermolecular interactions makes it an attractive building block for supramolecular chemistry. The carboxylic acid-pyridine synthon is a well-established motif in crystal engineering, and the additional carbamoyl group in the target molecule offers further opportunities for directing self-assembly.

Future research should focus on the systematic study of co-crystallization of this compound with a variety of complementary molecules to form binary or multi-component crystals with tailored properties. The interplay between the different functional groups can lead to the formation of complex and interesting supramolecular architectures, such as tapes, sheets, and helices.

In the realm of coordination chemistry, the molecule can act as a versatile ligand for a wide range of metal ions. The coordination mode can be tuned by varying the reaction conditions, such as pH and the nature of the metal salt. This could lead to the formation of discrete coordination complexes with interesting photophysical or magnetic properties, or extended coordination polymers with novel topologies. The design and synthesis of heterometallic systems based on this ligand could also be a fruitful area of research.

Expanding the Scope of its Role in Biologically Oriented Chemical Research (strictly in vitro, non-clinical)

Nicotinic acid and its derivatives are known to play important roles in various biological processes. The structural features of this compound suggest that it could be a valuable scaffold for the development of biologically active compounds for in vitro research.

Future investigations should focus on the systematic in vitro screening of this compound and its simple derivatives against a panel of biological targets. For instance, its potential as an enzyme inhibitor could be explored, particularly for enzymes where nicotinamide (B372718) or related structures are known to bind. The presence of both a carboxylic acid and a carboxamide group provides multiple points for interaction with protein active sites.

Furthermore, the antimicrobial properties of this compound could be investigated against a range of bacterial and fungal strains. Many pyridine-containing compounds exhibit antimicrobial activity, and the specific substitution pattern of this compound may confer unique properties in this regard. These in vitro studies would provide the foundational knowledge for its potential utility in non-clinical biological research.

Q & A

Q. What are the optimal synthetic routes for 6-carbamoylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions starting from trifluoromethylated intermediates. For example, a novel procedure uses 4,4,4-trifluoro-3-oxobutanoyl chloride as a precursor, followed by cyclization and functionalization steps. Key factors include:

- Base selection : Triethylamine or pyridine derivatives are critical for deprotonation and stabilizing intermediates .